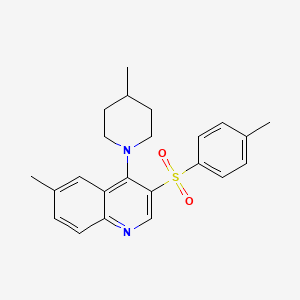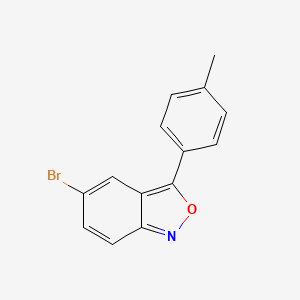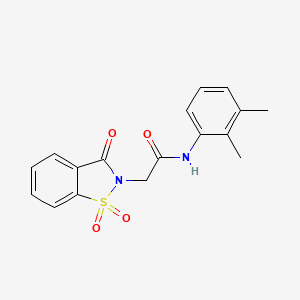
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, or 4-Amino-2-dimethylaminopropane-1,3-diol (4-AD), is an organic compound that has been studied extensively in the fields of chemistry and biochemistry. 4-AD is a synthetic compound that has been used in the synthesis of various organic compounds and in the study of biochemical pathways and processes. 4-AD is a versatile compound that has been used in a variety of applications, including drug synthesis, enzyme inhibition, and protein folding.
Scientific Research Applications
Mechanisms of Lignin Model Compound Degradation
Research on the acidolysis of lignin model compounds, including those structurally similar to 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, indicates diverse reaction pathways depending on compound structure and environmental conditions. A study by Yokoyama (2015) found significant differences in the degradation mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the role of γ-hydroxymethyl groups and the presence of enol ether compounds in these processes Yokoyama, 2015.
Advanced Oxidation Processes for Environmental Detoxification
Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for treating water contaminants, emphasizing the degradation of acetaminophen and identifying its by-products, including those related to aminophenols, which are structurally related to the compound of interest. This research provides insights into the environmental applications of AOPs in breaking down complex organic compounds into less harmful substances Qutob et al., 2022.
PET Amyloid Imaging in Alzheimer's Disease
The development of PET amyloid imaging ligands, including compounds with structural features akin to 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol, has been a breakthrough in Alzheimer's disease research. Nordberg (2007) discussed the progress in this area, highlighting the ability of these ligands to differentiate between Alzheimer's patients and healthy controls, providing a non-invasive method to diagnose and monitor the progression of the disease Nordberg, 2007.
Environmental Impact and Toxicity of Industrial Chemicals
Research by Ribeiro et al. (2017) on Bisphenol A (BPA), a chemical with structural similarities to the compound of interest, raises awareness about the potential health and environmental impacts of widespread industrial chemical use. The study highlights the need for a deeper understanding of exposure levels, especially in occupational settings, and the associated health risks Ribeiro et al., 2017.
properties
IUPAC Name |
1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGLNAUVXLNBNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(C1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)



![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)
![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)
![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)
![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)